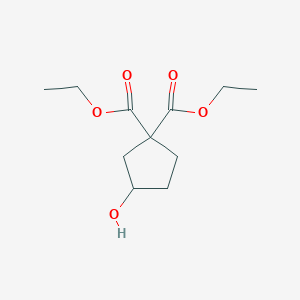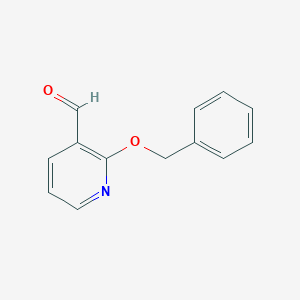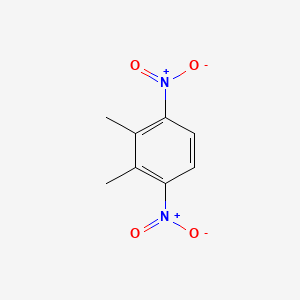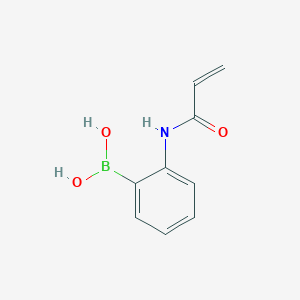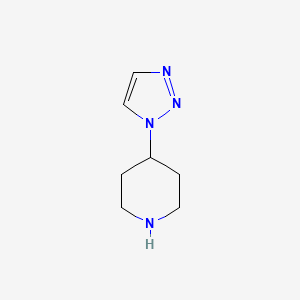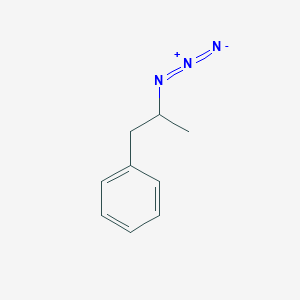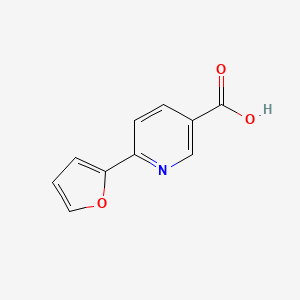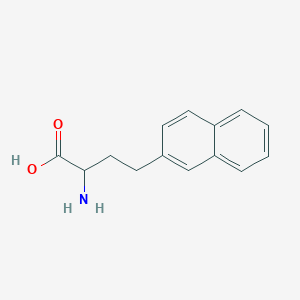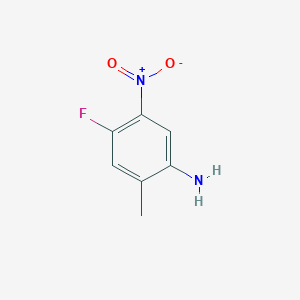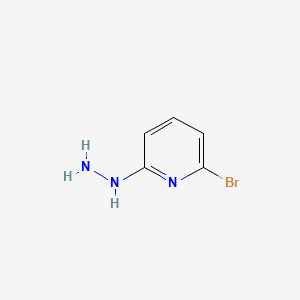
2-Bromo-6-hydrazinylpyridine
Übersicht
Beschreibung
2-Bromo-6-hydrazinylpyridine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a white to pale reddish-yellow crystal or powder .
Synthesis Analysis
The synthesis of 2-Bromo-6-hydrazinylpyridine involves heating 2,6-dibromopyridine with hydrazine hydrate and 1-propanol at 80°C for 12 hours . The reaction mixture slowly separates into two layers, then homogenizes back .Molecular Structure Analysis
The molecule is essentially flat, with the greatest deviations from the average molecular planes found for N2 at 0.081 (2) Å and N5 at 0.073 (2) Å . The spatial arrangements of the hydrazino groups correspond to the low-energy conformation that has been calculated for acyl hydrazides .Physical And Chemical Properties Analysis
2-Bromo-6-hydrazinylpyridine has a molecular weight of 188.03 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 186.97451 g/mol . The topological polar surface area is 50.9 Ų . It has a heavy atom count of 9 .Wissenschaftliche Forschungsanwendungen
Multicomponent Chemistry Applications
2-Bromo-6-hydrazinylpyridine and its derivatives, like 2-bromo-6-isocyanopyridine, have shown significant utility in multicomponent chemistry due to their optimal reagent characteristics in terms of stability and synthetic efficiency. These compounds demonstrate a good balance of nucleophilicity and leaving group capacity, facilitating the synthesis of complex molecules. For instance, 2-bromo-6-isocyanopyridine has been utilized in an efficient two-step synthesis of potent opioids such as carfentanil, highlighting its value in synthetic organic chemistry and pharmaceutical research (van der Heijden, Jong, Ruijter, & Orru, 2016).
Advanced Synthesis of Bioactive Compounds
The versatility of 2-bromo-6-hydrazinylpyridine extends to the synthesis of 2-aminopyridines, which are key structures in bioactive natural products, medicinally important compounds, and organic materials. The synthesis of 6-substituted 2-aminopyridines from 2,6-dibromopyridine has demonstrated the urgent need for flexible, efficient, and generally applicable methods for preparing such compounds. This approach has opened new avenues for the synthesis of 2-aminopyridines, essential for developing pharmaceuticals and materials science (Bolliger, Oberholzer, & Frech, 2011).
Electrocatalytic Synthesis Innovations
The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine, in the presence of CO2, highlights an innovative application of brominated pyridines in green chemistry. This process, particularly at silver cathodes, showcases the electrocatalytic efficiency of converting halopyridines to value-added chemicals under mild conditions, offering a sustainable alternative to traditional chemical syntheses (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Liquid Crystal Synthesis
2-Bromo-6-hydrazinylpyridine derivatives are instrumental in the synthesis of novel liquid crystalline materials. Through strategic functionalization and cross-coupling reactions, these compounds have served as key intermediates in creating materials with unique properties, essential for advancements in display technologies and electronic devices. The development of new pyridinylstannanes for further functionalization underscores the role of brominated pyridines in material science and engineering (Getmanenko & Twieg, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-bromopyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMFVUNERGGBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598652 | |
| Record name | 2-Bromo-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-hydrazinylpyridine | |
CAS RN |
26944-71-8 | |
| Record name | 2-Bromo-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-hydrazinopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


